molecular formula C19H18N2O2 B8460915 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid ethylester

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid ethylester

Cat. No. B8460915
M. Wt: 306.4 g/mol
InChI Key: VCKQBRCWWBKIMY-UHFFFAOYSA-N
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Patent
US08716485B2

Procedure details

According to AVV A, (Z-3-phenyl-3-phenylamino acrylic acid ethylester (267.3 mg, 1.0 mmol, 1.0 equiv.) was stirred with Cu(OAc)2 (544.9 mg, 3.0 mmol, 3.0 equiv.) into acetonitrile (3.0 ml, 57.1 mmol, 57.1 equiv.) for 21 hours at 110° C. The blue-green raw product (389.3 mg) was purified by means of column chromatography (silica gel (50 g), pentane/EtOAc 98:2→0:100). The product was obtained in the form of a white solid (269.3 mg, 0.88 mmol, 88%).
Quantity
267.3 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
544.9 mg
Type
catalyst
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])/[CH:5]=[C:6](/[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)\[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].[C:21](#[N:23])[CH3:22]>CC([O-])=O.CC([O-])=O.[Cu+2]>[CH2:1]([O:3][C:4]([C:5]1[C:21]([CH3:22])=[N:23][N:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:6]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:20])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
267.3 mg
Type
reactant
Smiles
C(C)OC(\C=C(/NC1=CC=CC=C1)\C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
544.9 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The blue-green raw product (389.3 mg) was purified by means of column chromatography (silica gel (50 g), pentane/EtOAc 98:2→0:100)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mmol
AMOUNT: MASS 269.3 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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